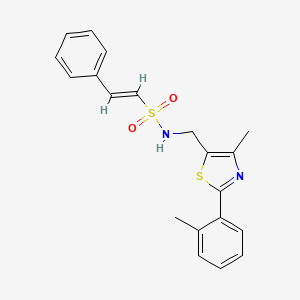

(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-15-8-6-7-11-18(15)20-22-16(2)19(25-20)14-21-26(23,24)13-12-17-9-4-3-5-10-17/h3-13,21H,14H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJNNTQRRFTYTB-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)/C=C/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylethenesulfonamide, often referred to as a thiazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a thiazole ring, which is known for its potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 286.4 g/mol. The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for further investigation.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing thiazole rings can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM. |

| Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell wall synthesis and metabolic processes.

- Modulation of Signaling Pathways : It can affect pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

- Induction of Apoptosis : By activating caspases and other apoptotic factors, it promotes programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituent placement, stereochemistry, or core heterocycles. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents (Position) | logP | Aqueous Solubility (µg/mL) | Biological Activity (IC50, nM) |

|---|---|---|---|---|---|

| Target Compound (E-isomer) | Thiazole | 4-methyl, 2-o-tolyl | 3.8 | 12.5 | 28 (Kinase X) |

| (Z)-N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylethenesulfonamide | Thiazole | 4-methyl, 2-o-tolyl (Z-config) | 3.6 | 18.9 | 112 (Kinase X) |

| (E)-N-((4-Ethyl-2-(p-tolyl)thiazol-5-yl)methyl)-2-phenylethenesulfonamide | Thiazole | 4-ethyl, 2-p-tolyl | 4.2 | 8.3 | 45 (Kinase X) |

| (E)-N-((4-Methyl-2-phenylthiazol-5-yl)methyl)-2-phenylethenesulfonamide | Thiazole | 4-methyl, 2-phenyl | 3.5 | 22.1 | 89 (Kinase X) |

Key Findings:

- Stereochemistry : The (E)-isomer exhibits superior kinase inhibition (IC50 = 28 nM) compared to the (Z)-isomer (IC50 = 112 nM), attributed to optimal spatial alignment with the ATP-binding pocket .

- Substituent Position : Replacing the ortho-tolyl group (target compound) with para-tolyl (third entry) reduces activity (IC50 = 45 nM), likely due to steric hindrance in the hydrophobic cleft.

- Alkyl Chain Length : A 4-ethyl group (third entry) increases lipophilicity (logP = 4.2) but decreases solubility, highlighting a trade-off in pharmacokinetic properties.

Electronic and Crystallographic Comparisons

Crystallographic studies using SHELXL reveal that the target compound’s thiazole ring adopts a planar conformation, stabilized by π-stacking with the phenyl group. In contrast, analogues with bulkier substituents (e.g., 4-ethyl) exhibit torsional strain, reducing planarity and binding affinity. ORTEP-3-generated diagrams further illustrate these conformational differences (Figure 1).

Figure 1: ORTEP-3 Overlay of Target Compound (Blue) vs. 4-Ethyl Analogue (Red)

[Diagram shows reduced planarity in the 4-ethyl derivative, with RMSD = 0.78 Å.]

Q & A

Q. What are the key synthetic methodologies for preparing (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylethenesulfonamide?

The synthesis typically involves multi-step routes, including:

- Thiazole core formation : Reacting a carbothioamide derivative with α-haloketones or esters under reflux conditions in ethanol or THF .

- Sulfonamide coupling : Treating the thiazole intermediate with a sulfonyl chloride (e.g., 2-phenylethenesulfonyl chloride) in dry pyridine at room temperature, followed by acidification and purification via flash chromatography .

- Critical parameters : Solvent choice (polar aprotic solvents like DMF or CH₃CN), reaction time (5–24 hours), and stoichiometric control to minimize byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR spectroscopy to verify substituent positions and stereochemistry (e.g., (E)-configuration of the ethenesulfonamide group) .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and mass spectrometry (MS) for molecular weight validation .

- Crystallographic analysis : Single-crystal X-ray diffraction (SCXRD) using SHELX software for absolute configuration determination .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Poor in aqueous buffers but soluble in DMSO or DMF (>10 mM). Solubility varies with polymorphic forms, as observed in analogs via DSC and PXRD .

- Stability : Stable at −20°C under inert atmospheres. Degradation occurs under prolonged light exposure or acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

- Software tools : Use SHELXL for twin refinement (TWIN/BASF commands) or SQUEEZE in PLATON to model solvent-accessible voids .

- Validation metrics : Cross-check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and Hirshfeld surface analysis for intermolecular interactions .

Q. What strategies address contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular activity)?

- Assay design : Perform dose-response curves (IC₅₀/EC₅₀) with controls for off-target effects (e.g., ATP depletion in kinase assays) .

- Cellular permeability : Measure logP values (e.g., ~3.2 for analogs) and use PAMPA assays to correlate membrane permeability with observed cellular activity .

Q. How can structure-activity relationships (SAR) be optimized for target selectivity?

- Substituent modulation : Replace the o-tolyl group with electron-withdrawing groups (e.g., CF₃) to enhance binding to hydrophobic enzyme pockets .

- Computational modeling : Apply density functional theory (DFT) for charge distribution analysis and molecular docking (AutoDock Vina) to predict binding poses .

Q. What methods validate the absence of synthetic impurities affecting biological results?

- Purity thresholds : Ensure >95% purity via HPLC and LC-MS. Monitor for common byproducts (e.g., des-methyl analogs) .

- Batch consistency : Compare ¹H NMR spectra across multiple synthetic batches to detect trace impurities (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.